Bienvenue dans la boutique en ligne BenchChem!

DMT-dC(bz) Phosphoramidite

Oligonucleotide Synthesis Phosphoramidite Stability Quality Control

For oligonucleotide synthesis requiring reliable coupling performance, DMT-dC(bz) Phosphoramidite is the industry-standard cytidine building block. Unlike fast-deprotecting acetyl analogs, the benzoyl group ensures complete deprotection under standard NH4OH conditions without base modification. Core facilities and GMP manufacturers choose high-purity grades (≥99.5% Pharmadite®) to minimize deletion sequences in long oligos and meet cGMP requirements. Validate supplier coupling efficiency (≥99%) and solution stability (≤2% degradation over 5 weeks) to avoid costly batch failures.

Molecular Formula C46H52N5O8P
Molecular Weight 833.9 g/mol
CAS No. 102212-98-6
Cat. No. B048938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dC(bz) Phosphoramidite
CAS102212-98-6
SynonymsN-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-cytidine 3’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite];  N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine-3’-O-[O-(2-cyanoethyl)-N,N’-diisopropylphosphoramidite];  DMT-​dC(bz) Phos
Molecular FormulaC46H52N5O8P
Molecular Weight833.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
InChIInChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1
InChIKeyPGTNFMKLGRFZDX-SALLYJDFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dC(bz) Phosphoramidite (CAS 102212-98-6): A Core DNA Synthesis Building Block for High-Fidelity Oligonucleotide Procurement


DMT-dC(bz) Phosphoramidite, systematically named 5′-O-(4,4′-Dimethoxytrityl)-N4-benzoyl-2′-deoxycytidine-3′-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (CAS 102212-98-6), is a standard DNA nucleoside phosphoramidite monomer for solid-phase oligonucleotide synthesis via automated synthesizers . The compound features a 5′-O-dimethoxytrityl (DMT) protecting group for sequential coupling, a benzoyl (bz) protecting group on the exocyclic amine of deoxycytidine to prevent undesired side reactions during chain elongation, and a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite reactive moiety that enables efficient phosphite triester formation . It is widely utilized across academic, pharmaceutical, and diagnostic sectors as the industry-standard cytidine building block for constructing unmodified DNA oligonucleotides ranging from PCR primers to gene-length sequences.

Why DMT-dC(bz) Phosphoramidite Procurement Requires Rigorous Specification: Consequences of Unverified Substitution


Phosphoramidite building blocks with differing base-protecting groups (e.g., acetyl vs. benzoyl) or from suppliers with less stringent impurity control are not functionally interchangeable in critical oligonucleotide synthesis workflows. Substituting DMT-dC(bz) with a fast-deprotecting analog such as DMT-dC(ac) without adjusting deprotection protocols can lead to incomplete deprotection or, conversely, base modification when standard benzoyl-compatible conditions are applied . Furthermore, generic or lower-purity amidite batches may contain undefined P(III) impurities that actively interfere with coupling efficiency, leading to significantly reduced yields of full-length product, particularly for longer oligonucleotides (>40-mer), and elevated levels of deletion sequences that compromise downstream applications such as qPCR, cloning, and therapeutic antisense studies .

Quantitative Differentiation of DMT-dC(bz) Phosphoramidite (102212-98-6): Stability, Purity, and Deprotection Comparisons


Superior Solution Stability of DMT-dC(bz) Phosphoramidite Compared to Purine Amidites dA(bz) and dG(ib) Under Storage Conditions

In a head-to-head comparative study of acetonitrile solutions of the four standard DNA phosphoramidites, DMT-dC(bz) demonstrates substantially higher solution stability than its purine counterparts DMT-dA(bz) and DMT-dG(ib). After five weeks of storage under inert gas atmosphere, the amidite purity of DMT-dC(bz) decreased by only 2%, compared to a 6% reduction for DMT-dA(bz) and a 39% reduction for DMT-dG(ib) [1]. This quantifies a 3-fold improvement over dA(bz) and a 19.5-fold improvement over dG(ib) in maintaining amidite integrity over the same period, directly attributable to reduced susceptibility to hydrolysis and acrylonitrile elimination pathways [1].

Oligonucleotide Synthesis Phosphoramidite Stability Quality Control

Pharmadite® Grade DMT-dC(bz) Phosphoramidite: Quantified Purity and Defined Impurity Profile Versus Standard Grade

The Pharmadite® grade of DMT-dC(bz) Phosphoramidite (Merck/Sigma-Aldrich) provides a strictly controlled impurity profile that is quantitatively superior to standard grade materials. Pharmadite® specifications include an assay of ≥99.5% by reversed-phase HPLC and >99.5% by 31P-NMR, with defined impurity limits: ≤0.3% dC2 (cyanoethyl-H-phosphonate), ≤0.3% dC3 (phosphoramidate), ≤0.3% dC5 (O3′-Benzoyl-O5′-DMT-dC(bz)), and ≤0.1% single unspecified impurity . In contrast, standard grade DMT-dC(bz) phosphoramidite is typically specified at ≥98.0% purity by both HPLC and 31P-NMR, with no detailed quantification of individual process-related impurities .

Phosphoramidite Purity Oligonucleotide Therapeutics cGMP Manufacturing

Standard Deprotection Protocol for DMT-dC(bz) Phosphoramidite: Predictable Kinetics for Routine Oligonucleotide Synthesis

DMT-dC(bz) Phosphoramidite utilizes a benzoyl protecting group that is reliably removed under standard concentrated ammonia deprotection conditions: 8 hours at 55°C or 24 hours at room temperature . This is in contrast to fast-deprotecting cytidine analogs such as DMT-dC(ac) (acetyl-protected), which can be fully deprotected in approximately 10 minutes at 65°C using AMA (ammonium hydroxide/methylamine) reagent [1], a condition that may be incompatible with certain base-sensitive modifications. The benzoyl group's stability under acidic coupling conditions prevents premature deprotection during chain assembly, ensuring high coupling fidelity.

Oligonucleotide Deprotection Base Protection Strategy Synthesis Workflow

Coupling Efficiency Benchmark: DMT-dC(bz) Phosphoramidite Delivers >99% Stepwise Yield in Standard Synthesizers

While direct head-to-head coupling efficiency data for DMT-dC(bz) against specific comparators is sparse in peer-reviewed literature, industry-standard specifications from major vendors indicate that this phosphoramidite routinely achieves coupling efficiencies of ≥99% under optimized conditions on automated DNA synthesizers [1]. This class-level performance is consistent with other standard DNA phosphoramidites (dA(bz), dG(ib), T) that have been reported to achieve 99.3-99.9% coupling efficiency in controlled studies [2]. The high efficiency of DMT-dC(bz) is a prerequisite for the successful synthesis of oligonucleotides exceeding 50-100 bases in length, where cumulative yield is a direct function of per-step efficiency.

DNA Synthesis Efficiency Long Oligonucleotides Phosphoramidite Coupling

Strategic Procurement and Application Scenarios for DMT-dC(bz) Phosphoramidite Based on Quantitative Evidence


High-Throughput Core Facility Oligonucleotide Synthesis

Core facilities producing thousands of standard DNA oligonucleotides annually should prioritize DMT-dC(bz) Phosphoramidite from suppliers providing validated ≥99% coupling efficiency and documented solution stability (≤2% degradation over 5 weeks) [1]. This ensures consistent instrument performance and minimizes batch failures, thereby reducing operational costs associated with re-synthesis and quality control re-runs. The predictable standard deprotection protocol (8h/55°C or 24h/RT) aligns with established high-throughput workflows .

Synthesis of Long Oligonucleotides (>60-mer) and Synthetic Genes

For the assembly of long oligonucleotides or synthetic gene constructs, where cumulative coupling yield is paramount, procurement of Pharmadite® grade DMT-dC(bz) (≥99.5% purity) is strongly recommended. The reduced level of P(III) impurities and defined impurity profile (<0.3% for specified contaminants) minimizes the formation of deletion sequences, which are the primary failure mode in long oligo synthesis . The superior solution stability of dC(bz) over dA(bz) and dG(ib) also ensures that extended automated synthesis runs are not compromised by amidite degradation in the reagent reservoirs [1].

Oligonucleotide Therapeutic and Diagnostic Development (cGMP Manufacturing)

In therapeutic oligonucleotide (antisense, siRNA, aptamer) and diagnostic probe manufacturing, regulatory compliance and product consistency are critical. Pharmadite® DMT-dC(bz) offers a well-characterized impurity profile with each identified impurity quantified and its impact on synthesis understood . This level of analytical definition is essential for establishing robust process controls and meeting cGMP documentation requirements. The benzoyl protecting group's compatibility with standard deprotection avoids the need for alternative reagents like methylamine, which can cause transamidation side reactions with certain base-sensitive modifications .

Research Requiring Modified Oligonucleotides with Base-Labile Conjugates

When synthesizing oligonucleotides containing base-sensitive modifications (e.g., certain fluorophores, biotin, or therapeutic linkers), the standard benzoyl deprotection protocol for DMT-dC(bz) (concentrated NH4OH, 8h/55°C) must be considered. If the modification is not stable to these conditions, researchers should NOT substitute DMT-dC(bz) with DMT-dC(ac) without thorough validation, as the ultra-fast AMA deprotection may still damage sensitive moieties or lead to transamidation . Instead, procurement should focus on the highest purity DMT-dC(bz) to ensure that deprotection proceeds to completion, minimizing the risk of partially protected impurities that complicate purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMT-dC(bz) Phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.